Glyceryl dibehenate
Overview
Description
Mechanism of Action
Target of Action
Glyceryl dibehenate, also known as Didocosanoin, is primarily used in the development of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoparticles . These lipid-based nanocarriers are the primary targets of this compound .
Mode of Action
This compound interacts with its targets by being incorporated into the lipid matrix of the nanocarriers . It is obtained by esterification of glycerol with behenic acid . This compound is used as a solid lipid in the production of SLNs, where it helps maintain the drug in a solubilized form . This interaction results in the formation of stable lipid systems that can effectively carry and deliver drugs .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the enhancement of the aqueous solubility of drugs . By being incorporated into lipid-based nanocarriers, this compound helps to eliminate the dissolution/dissolving step, which is often the rate-limiting factor for oral absorption of poorly water-soluble drugs . This results in an enhancement of the bioavailability of these drugs .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are primarily related to its role in enhancing the bioavailability of drugs . By being incorporated into lipid-based nanocarriers, this compound helps to improve the solubility and dissolution rate of poorly water-soluble drugs . This leads to an increase in the bioavailability of these drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of drug delivery . By improving the solubility and dissolution rate of poorly water-soluble drugs, this compound helps to increase the effectiveness of these drugs . This can lead to improved therapeutic outcomes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under strong acid or strong alkali conditions, this compound can be easily hydrolyzed .
Biochemical Analysis
Biochemical Properties
Glyceryl Dibehenate is a lipid which contains 15–23% of monoglycerides, 40–60% of diesters and 21–35% of triesters content
Cellular Effects
It has been used in the production of solid lipid nanoparticles (SLNs) for topical application . The SLNs prepared using this compound showed higher entrapment and significant sustained release of diazepam compared to formulations with glyceryl stearate .
Molecular Mechanism
It is known to be involved in the formation of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)
Temporal Effects in Laboratory Settings
This compound has been used in the production of SLNs for topical application . The SLNs were found to have a larger size and higher entrapment, and they showed a noteworthy prolonged release of diazepam when compared to formulations containing glyceryl stearate .
Preparation Methods
Glyceryl dibehenate can be synthesized through the esterification of docosanoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 150-200°C and maintaining it for several hours to ensure complete esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
Glyceryl dibehenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction of didocosanoin can yield primary alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Scientific Research Applications
Glyceryl dibehenate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of diacylglycerols in various chemical reactions.
Biology: this compound is studied for its role in cellular signaling pathways and its potential effects on lipid metabolism.
Medicine: Research is ongoing to explore the therapeutic potential of didocosanoin in treating metabolic disorders and other diseases.
Comparison with Similar Compounds
Glyceryl dibehenate is similar to other diacylglycerols, such as:
Dipalmitin: Contains palmitic acid instead of docosanoic acid.
Distearoyl glycerol: Contains stearic acid instead of docosanoic acid.
Dioleoyl glycerol: Contains oleic acid instead of docosanoic acid.
The uniqueness of didocosanoin lies in its long-chain saturated fatty acid, which imparts distinct physical and chemical properties compared to other diacylglycerols .
Biological Activity
Glyceryl dibehenate (GDB) is a diester of glycerol and behenic acid, widely utilized in pharmaceutical formulations, particularly as a lipid excipient. Its biological activity is characterized by its role in drug delivery systems, its impact on bioavailability, and its interactions with various biological systems.
This compound is known for its lipophilic nature, which allows it to form solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These formulations enhance the solubility and bioavailability of poorly soluble drugs by facilitating controlled release mechanisms. The esterification process used to synthesize GDB results in a compound that can significantly influence the pharmacokinetics of active pharmaceutical ingredients (APIs) through its unique structural properties.
Biological Activity and Applications
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Drug Delivery Systems :
- GDB is primarily used in the formulation of SLNs and NLCs, which are designed to improve the delivery of lipophilic drugs. Studies have shown that formulations containing GDB exhibit sustained release profiles and enhanced drug entrapment efficiency compared to other lipid carriers .
- For instance, a study demonstrated that SLNs formulated with GDB showed a significant increase in the oral bioavailability of diazepam, achieving a 2.2-fold enhancement compared to control formulations .
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Impact on Tablet Formulation :
- Research indicates that increasing concentrations of GDB in tablet formulations can enhance the mechanical strength of tablets while also prolonging the release of active ingredients such as salicylic acid. This effect was attributed to the lipophilic matrix provided by GDB, which influences the dissolution kinetics .
- A comparative analysis revealed that tablets containing microcrystalline cellulose combined with higher concentrations of GDB exhibited lower dissolution rates, suggesting a potential for controlled release applications .
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Safety and Biocompatibility :
- Safety assessments have shown that GDB does not induce significant irritation or adverse reactions upon dermal application. In studies involving skin application in mice, no tumors were observed with controlled doses, indicating a favorable safety profile for topical formulations .
- Furthermore, this compound has been evaluated for its metabolic pathways, where it acts as an intermediate in triglyceride metabolism, contributing to its safety as a food additive and pharmaceutical excipient .
Research Findings and Case Studies
Study | Findings |
---|---|
Abdelbary & Fahmy (2020) | Developed SLNs using GDB; observed enhanced drug entrapment and sustained release characteristics for diazepam. |
Compressibility Study (2015) | Demonstrated increased tablet strength with higher GDB concentrations; prolonged salicylic acid release noted. |
Safety Assessment (2008) | No significant irritation or tumor promotion observed; supports biocompatibility for topical applications. |
Properties
IUPAC Name |
docosanoic acid;propane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNVYIUJKRRNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64366-79-6, 446021-95-0 | |
Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77538-19-3, 99880-64-5 | |
Record name | Glycerol behenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl dibehenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
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